molecular formula C8H8ClFO2 B8754537 3-Chloro-4-ethoxy-2-fluorophenol

3-Chloro-4-ethoxy-2-fluorophenol

Cat. No.: B8754537
M. Wt: 190.60 g/mol
InChI Key: YDIHJQNEKNJKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-ethoxy-2-fluorophenol is a useful research compound. Its molecular formula is C8H8ClFO2 and its molecular weight is 190.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

3-chloro-4-ethoxy-2-fluorophenol

InChI

InChI=1S/C8H8ClFO2/c1-2-12-6-4-3-5(11)8(10)7(6)9/h3-4,11H,2H2,1H3

InChI Key

YDIHJQNEKNJKCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)O)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

30.02 g of the compound (C2) was dissolved in 300 mL of THF. sec-BuLi (1.01 M solution, 124 mL) was added dropwise to the resulting solution in a temperature range of −70 to −75° C., and after completing the dropwise addition, the mixture was stirred for 1 hour in that temperature range. 40 mL of a THF solution having 18.71 g triisopropyl borate dissolved therein was added dropwise to the resulting solution in a temperature range of −70 to −75° C., and after completing the dropwise addition, the mixture was stirred for 1 hour in that temperature range. Thereafter, the temperature of the solution was gradually increased to room temperature, followed by stirring over night. After adding 11.92 g of acetic acid to the reaction mixture, followed by stirring for 30 minutes, 29.95 g of hydrogen peroxide was added dropwise thereto slowly at room temperature, and after completing the dropwise addition, the mixture was stirred for 4.5 hours at room temperature. A sodium nitrite aqueous solution and ethyl acetate were added to the reaction mixture, followed by mixing, and the mixture was left at rest to separate into an organic layer and an aqueous layer, followed by extracting to the organic layer. The resulting organic layer was washed sequentially with water and a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain a residue. The residue was a yellowish solid. 30.97 g of the residue was purified by a preparative column chromatography using a mixed solvent of heptane and ethyl acetate (heptane/ethyl acetate=5/1 by volume) as a developing solvent and silica gel as a mediator to obtain 13.29 g of 3-chloro-4-ethoxy-2-fluorophenol (b64). The resulting compound (b64) was a yellowish solid.
Quantity
30.02 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step Two
Quantity
18.71 g
Type
reactant
Reaction Step Three
Quantity
29.95 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
11.92 g
Type
solvent
Reaction Step Seven

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